Thymidine, 5'-azido-5'-deoxy-

Description

The exact mass of the compound Thymidine, 5'-azido-5'-deoxy- is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 254064. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality Thymidine, 5'-azido-5'-deoxy- suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Thymidine, 5'-azido-5'-deoxy- including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

1-[(2R,4S,5R)-5-(azidomethyl)-4-hydroxyoxolan-2-yl]-5-methylpyrimidine-2,4-dione |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H13N5O4/c1-5-4-15(10(18)13-9(5)17)8-2-6(16)7(19-8)3-12-14-11/h4,6-8,16H,2-3H2,1H3,(H,13,17,18)/t6-,7+,8+/m0/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GKEHVJFBPNPCKI-XLPZGREQSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CN(C(=O)NC1=O)C2CC(C(O2)CN=[N+]=[N-])O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=CN(C(=O)NC1=O)[C@H]2C[C@@H]([C@H](O2)CN=[N+]=[N-])O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H13N5O4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60172919 |

Source

|

| Record name | Thymidine, 5'-azido-5'-deoxy- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60172919 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

267.24 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

19316-85-9 |

Source

|

| Record name | Thymidine, 5'-azido-5'-deoxy- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0019316859 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Thymidine, 5'-azido-5'-deoxy- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60172919 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

The Molecular Gambit: An In-Depth Technical Guide to the Mechanism of Action of 5'-Azido-5'-Deoxythymidine (Zidovudine)

Preamble: A Paradigm Shift in Antiviral Therapy

The advent of 5'-azido-5'-deoxythymidine, more commonly known as Azidothymidine (AZT) or Zidovudine, marked a pivotal moment in the fight against the human immunodeficiency virus (HIV).[1][2] As the first approved therapeutic for HIV-1 infection, its mechanism of action laid the foundational principles for a new class of antiviral agents: the nucleoside reverse transcriptase inhibitors (NRTIs).[1][3] This guide provides a comprehensive technical exploration of the molecular choreography that defines Zidovudine's efficacy, from its intracellular activation to the ultimate termination of viral replication. We will delve into the enzymatic interplay, the structural basis of its inhibitory action, and the experimental methodologies that have been instrumental in elucidating this mechanism.

I. The Intracellular Journey: From Prodrug to Active Triphosphate

Zidovudine, in its administered form, is a prodrug, a pharmacologically inactive compound that is converted into its active form within the body.[4] Its journey to becoming a potent antiviral agent begins upon entry into the host cell, where it undergoes a series of phosphorylation events orchestrated by cellular kinases.[5][6] This metabolic activation is a critical prerequisite for its therapeutic activity.

The phosphorylation cascade proceeds as follows:

-

Initial Phosphorylation: Zidovudine is first phosphorylated to Zidovudine monophosphate (ZDV-MP) by the cytosolic enzyme thymidine kinase.[7] The efficiency of this initial step is a key determinant of the overall anabolic pathway.

-

Second Phosphorylation: ZDV-MP is subsequently converted to Zidovudine diphosphate (ZDV-DP) by thymidylate kinase.

-

Final Activation: The final and crucial phosphorylation to the active moiety, Zidovudine triphosphate (ZDV-TP), is carried out by nucleoside diphosphate kinase.[8]

This three-step phosphorylation is essential for Zidovudine to mimic the natural substrate for DNA synthesis, deoxythymidine triphosphate (dTTP).

Figure 2: Mechanism of reverse transcriptase inhibition and chain termination.

III. Selectivity and Cellular Toxicity: A Double-Edged Sword

The therapeutic efficacy of Zidovudine hinges on its selective affinity for viral reverse transcriptase over host cellular DNA polymerases. ZDV-TP inhibits HIV reverse transcriptase at concentrations significantly lower than those required to inhibit human DNA polymerases α and β. This selectivity is attributed to a higher binding affinity of ZDV-TP for the viral enzyme. However, this selectivity is not absolute. Zidovudine can be incorporated into the DNA of host cells, albeit at a much lower frequency. [6]Of particular concern is the inhibition of mitochondrial DNA polymerase gamma. [3][8]This off-target effect is believed to be a significant contributor to the long-term toxicities associated with Zidovudine therapy, such as myopathy, anemia, and neutropenia. [2][6]

| Enzyme | Affinity for Zidovudine-TP | Implication |

|---|---|---|

| HIV Reverse Transcriptase | High | Potent antiviral activity |

| Human DNA Polymerase α & β | Low | Therapeutic window |

| Human DNA Polymerase γ (Mitochondrial) | Moderate | Potential for cellular toxicity |

IV. Experimental Elucidation of the Mechanism of Action

Our understanding of Zidovudine's mechanism of action is the culmination of numerous in vitro and cell-based assays. Below are representative protocols that have been instrumental in this endeavor.

A. Reverse Transcriptase Inhibition Assay

Objective: To determine the inhibitory potential of Zidovudine triphosphate on the activity of HIV-1 reverse transcriptase.

Methodology:

-

Reaction Mixture Preparation: A reaction mixture is prepared containing a suitable buffer, a template-primer (e.g., poly(rA)-oligo(dT)), radiolabeled deoxythymidine triphosphate (e.g., [³H]dTTP), and varying concentrations of Zidovudine triphosphate.

-

Enzyme Addition: Purified recombinant HIV-1 reverse transcriptase is added to initiate the reaction.

-

Incubation: The reaction is incubated at 37°C for a defined period to allow for DNA synthesis.

-

Termination and Precipitation: The reaction is stopped, and the newly synthesized radiolabeled DNA is precipitated using an acid solution (e.g., trichloroacetic acid).

-

Quantification: The amount of incorporated radioactivity is measured using liquid scintillation counting. The concentration of ZDV-TP that inhibits 50% of the reverse transcriptase activity (IC₅₀) is then calculated.

B. Chain Termination Assay

Objective: To visually demonstrate the chain-terminating effect of Zidovudine triphosphate.

Methodology:

-

Primer Labeling: A specific DNA primer is labeled at its 5' end with a radioactive or fluorescent tag.

-

Annealing: The labeled primer is annealed to a complementary DNA or RNA template.

-

Elongation Reaction: The template-primer complex is incubated with HIV-1 reverse transcriptase and a mixture of all four deoxynucleotide triphosphates (dATP, dCTP, dGTP, and dTTP). Parallel reactions are set up with the addition of a chain-terminating concentration of Zidovudine triphosphate.

-

Gel Electrophoresis: The reaction products are separated by size using denaturing polyacrylamide gel electrophoresis.

-

Visualization: The DNA fragments are visualized by autoradiography or fluorescence imaging. The presence of shorter DNA fragments in the ZDV-TP-containing reaction, corresponding to the positions of thymidine incorporation, provides direct evidence of chain termination.

V. The Emergence of Resistance

The high mutation rate of HIV can lead to the development of resistance to Zidovudine. [5]Resistance is primarily associated with specific mutations in the pol gene, which encodes for the reverse transcriptase. These mutations can reduce the incorporation of ZDV-TP or facilitate its removal from the terminated DNA chain. One well-characterized mechanism of resistance is the phosphorolytic excision of the incorporated Zidovudine monophosphate, which is mediated by ATP. [9][10]This process effectively "proofreads" the nascent DNA chain, allowing replication to continue.

VI. Conclusion

The mechanism of action of 5'-azido-5'-deoxythymidine is a multi-step process that begins with its intracellular activation and culminates in the termination of viral DNA synthesis. Its success as an antiretroviral agent is rooted in its ability to selectively target the viral reverse transcriptase. While the emergence of resistance and the potential for cellular toxicity are significant clinical challenges, the elucidation of Zidovudine's mechanism has provided invaluable insights into the molecular vulnerabilities of HIV and has paved the way for the development of more potent and selective antiviral therapies. The ongoing study of its interactions with viral and cellular enzymes continues to inform the design of next-generation antiretroviral drugs.

References

- Patsnap Synapse. (2024, July 17). What is the mechanism of Zidovudine?

- Pediatric Oncall. (n.d.). Azt - Mechanism, Indication, Contraindications, Dosing, Adverse Effect, Interaction, Renal Dose, Hepatic Dose | Drug Index.

- Wikipedia. (2024). Zidovudine.

- Dr.Oracle. (2025, February 12). What is the mechanism of action of Zidovudine (azidothymidine, AZT) in relation to DNA replication, RNA transcription, and RNA replication?

- MrMed. (n.d.). Zidovudine: Uses, Dosage, Side-Effects and Mechanism of Action.

- Duesberg, P. H. (1992). A critical analysis of the pharmacology of AZT and its use in AIDS. PubMed.

- Britannica. (2025, November 17). AZT | Antiviral Drug, AIDS Treatment, Mechanism of Action, & Facts.

- The Science Snail. (2019, December 21). AZT – mechanism of action and organic synthesis.

- PubMed. (n.d.). Selective action of 3'-azido-3'-deoxythymidine 5'-triphosphate on viral reverse transcriptases and human DNA polymerases.

- Furman, P. A., Fyfe, J. A., St. Clair, M. H., Weinhold, K., Rideout, J. L., Freeman, G. A., ... & Broder, S. (1986). Phosphorylation of 3'-azido-3'-deoxythymidine and selective interaction of the 5'-triphosphate with human immunodeficiency virus reverse transcriptase. Proceedings of the National Academy of Sciences, 83(21), 8333-8337.

- Meyer, P. R., Matsuura, S. E., So, A. G., & Scott, W. A. (2007). 3'-Azido-3'-deoxythymidine-(5')-tetraphospho-(5')-adenosine, the product of ATP-mediated excision of chain-terminating AZTMP, is a potent chain-terminating substrate for HIV-1 reverse transcriptase. Biochemistry, 46(3), 828-836.

- Arion, D., Kaushik, N., McCormick, S., Borkow, G., & Parniak, M. A. (2007). 3'-Azido-3'-deoxythymidine-(5')-tetraphospho-(5')-adenosine, the Product of ATP-Mediated Excision of Chain-Terminating AZTMP, Is a Potent Chain-Terminating Substrate for HIV-1 Reverse Transcriptase. Biochemistry, 46(3), 828-36.

Sources

- 1. Zidovudine - Wikipedia [en.wikipedia.org]

- 2. mrmed.in [mrmed.in]

- 3. AZT | Antiviral Drug, AIDS Treatment, Mechanism of Action, & Facts | Britannica [britannica.com]

- 4. A critical analysis of the pharmacology of AZT and its use in AIDS - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. What is the mechanism of Zidovudine? [synapse.patsnap.com]

- 6. Azt - Mechanism, Indication, Contraindications, Dosing, Adverse Effect, Interaction, Renal Dose, Hepatic Dose | Drug Index | Pediatric Oncall [pediatriconcall.com]

- 7. pnas.org [pnas.org]

- 8. droracle.ai [droracle.ai]

- 9. 3'-Azido-3'-deoxythymidine-(5')-tetraphospho-(5')-adenosine, the product of ATP-mediated excision of chain-terminating AZTMP, is a potent chain-terminating substrate for HIV-1 reverse transcriptase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. pubs.acs.org [pubs.acs.org]

An In-depth Technical Guide to the Synthesis and Purification of 5'-azido-5'-deoxythymidine (AZT)

Introduction: The Significance of 5'-azido-5'-deoxythymidine (Zidovudine)

5'-azido-5'-deoxythymidine, more commonly known as azidothymidine (AZT) or zidovudine, holds a significant place in medicinal chemistry and the history of antiviral therapies.[1] It was the first compound approved for the treatment of HIV/AIDS and functions as a nucleoside analog reverse transcriptase inhibitor (NRTI).[2][3] The core of its mechanism lies in its structural similarity to the natural nucleoside, thymidine.[2] Cellular enzymes convert AZT into its triphosphate form, which is then incorporated into the growing viral DNA chain by the HIV reverse transcriptase.[2][4] The absence of a 3'-hydroxyl group on the azido-modified sugar moiety leads to the termination of DNA chain elongation, thus inhibiting viral replication.[2][3] Given its continued relevance in combination antiretroviral therapies, robust and efficient methods for its synthesis and purification are of paramount importance to researchers and pharmaceutical developers. This guide provides a detailed exploration of the prevalent synthetic routes and purification strategies for producing high-purity AZT.

Core Synthesis Methodologies for AZT

The primary challenge in synthesizing AZT lies in the selective introduction of the azide group at the 5'-position of the deoxyribose sugar of thymidine with the correct stereochemistry. Several synthetic strategies have been developed to achieve this, often involving the protection of hydroxyl groups, activation of the 5'-hydroxyl group, and subsequent nucleophilic substitution with an azide source.

Method 1: Synthesis from Thymidine via a Tosylated Intermediate

A common and well-established method for the synthesis of AZT starts from thymidine. This process involves the selective protection of the 3'-hydroxyl group, activation of the 5'-hydroxyl group as a tosylate, and subsequent displacement with azide.

-

Protection of the 3'-Hydroxyl Group: The synthesis often begins with the protection of the 3'-hydroxyl group of thymidine to prevent its reaction in subsequent steps. While various protecting groups can be used, this example will proceed without one for simplicity in illustrating the core transformation, relying on the higher reactivity of the primary 5'-hydroxyl.

-

Activation of the 5'-Hydroxyl Group: Thymidine is reacted with p-toluenesulfonyl chloride (TsCl) in the presence of a base like pyridine. The tosyl group is an excellent leaving group, facilitating the subsequent nucleophilic attack by the azide ion.

-

Azidation: The resulting 5'-O-tosylthymidine is then treated with an azide salt, such as sodium azide (NaN₃) or lithium azide (LiN₃), in a polar aprotic solvent like dimethylformamide (DMF).[5] The azide ion displaces the tosylate group via an Sₙ2 reaction to yield 5'-azido-5'-deoxythymidine.[5]

-

Work-up and Isolation: The reaction mixture is typically quenched with water and the product is extracted with an organic solvent. The organic layer is then washed, dried, and concentrated under reduced pressure to yield the crude product.

-

The choice of pyridine as a base in the tosylation step is crucial as it also acts as the solvent and neutralizes the HCl generated during the reaction.

-

DMF is an ideal solvent for the azidation step due to its ability to dissolve both the protected nucleoside and the azide salt, and its aprotic nature which enhances the nucleophilicity of the azide ion.

-

The Sₙ2 mechanism of the azidation step ensures the inversion of stereochemistry at the 5'-position, which is a key consideration in nucleoside chemistry, although in this specific case it doesn't alter the chirality of the sugar ring itself.

Diagram of the Synthesis Workflow from Thymidine

Caption: Synthesis of AZT from thymidine via a tosylated intermediate.

Method 2: One-Pot Synthesis using the Appel Reaction

A more efficient approach for the synthesis of 5'-azidonucleosides is a one-pot reaction that leverages the principles of the Appel reaction.[6] This method avoids the isolation of an intermediate and can be advantageous in terms of time and yield.

-

Reaction Setup: A solution of thymidine in an anhydrous polar aprotic solvent like DMF is prepared.

-

Reagent Addition: To this solution, triphenylphosphine (PPh₃), a carbon tetrahalide (like carbon tetrabromide, CBr₄), and an excess of sodium azide (NaN₃) are added.[6]

-

Reaction Conditions: The reaction mixture is heated to facilitate the formation of the 5'-azido-5'-deoxythymidine.[6] The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

Work-up and Isolation: Upon completion, the reaction is cooled, and the product is isolated through extraction and subsequent purification.

The reaction proceeds through the in-situ formation of a phosphonium salt intermediate from the reaction of triphenylphosphine with the carbon tetrahalide. This intermediate then activates the 5'-hydroxyl group of thymidine, making it susceptible to nucleophilic attack by the azide ion. The one-pot nature of this synthesis is a significant advantage, reducing the number of steps and potential for product loss during isolation of intermediates.[6]

Diagram of the One-Pot Appel Reaction for AZT Synthesis

Caption: One-pot synthesis of AZT using an Appel-type reaction.

Purification Strategies for High-Purity AZT

The purity of the final AZT product is critical for its use in research and pharmaceutical applications. Several methods are employed for the purification of crude AZT, each with its own advantages and limitations.

Recrystallization

Recrystallization is a widely used technique for purifying solid organic compounds.[7] The choice of solvent is critical for successful recrystallization.

-

Solvent Selection: A suitable solvent or solvent system is chosen in which AZT is sparingly soluble at room temperature but highly soluble at elevated temperatures.[7] Water or aqueous ethanol are often good choices.

-

Dissolution: The crude AZT is dissolved in a minimal amount of the hot solvent to form a saturated solution.

-

Hot Filtration (Optional): If insoluble impurities are present, the hot solution is filtered to remove them.

-

Crystallization: The hot, saturated solution is allowed to cool slowly. As the solution cools, the solubility of AZT decreases, and it crystallizes out of the solution, leaving the more soluble impurities behind.[8]

-

Isolation of Crystals: The pure crystals of AZT are then collected by vacuum filtration, washed with a small amount of cold solvent, and dried.[8]

Column Chromatography

For more challenging separations or to remove impurities with similar solubility profiles, column chromatography is the method of choice.

-

Stationary Phase and Mobile Phase Selection: Silica gel is a common stationary phase for the purification of nucleoside analogs. The mobile phase is a solvent system that allows for the differential partitioning of AZT and its impurities. A gradient of methanol in chloroform or dichloromethane is often effective.

-

Column Packing: A glass column is packed with a slurry of silica gel in the initial mobile phase.

-

Sample Loading: The crude AZT is dissolved in a minimal amount of the mobile phase and carefully loaded onto the top of the silica gel bed.

-

Elution: The mobile phase is passed through the column, and the separated components are collected in fractions.

-

Fraction Analysis: The collected fractions are analyzed by TLC or HPLC to identify those containing the pure AZT.

-

Solvent Removal: The fractions containing pure AZT are combined, and the solvent is removed under reduced pressure to yield the purified product.

High-Performance Liquid Chromatography (HPLC)

For achieving the highest purity levels, especially for analytical standards or final drug substance, preparative HPLC is employed.[9][10]

-

Method Development: An analytical HPLC method is first developed to achieve baseline separation of AZT from all known and potential impurities.[11] This involves optimizing the column (e.g., C18), mobile phase composition (e.g., acetonitrile/water or methanol/water mixtures), flow rate, and detection wavelength (typically around 265-270 nm).[10][11]

-

Scale-Up: The analytical method is then scaled up to a preparative scale, using a larger column and higher flow rates.

-

Injection and Fraction Collection: The crude AZT sample is injected onto the preparative HPLC system, and the eluent is monitored by a UV detector. The fraction corresponding to the AZT peak is collected.

-

Solvent Removal and Product Isolation: The collected fraction is then processed to remove the mobile phase solvents, typically by lyophilization or evaporation, to yield highly pure AZT.

Comparative Analysis of Purification Methods

| Purification Method | Typical Purity Achieved | Yield | Scalability | Impurities Removed |

| Recrystallization | >98% | Good to Excellent | High | Insoluble impurities and those with significantly different solubility. |

| Column Chromatography | >99% | Moderate to Good | Moderate | A wide range of impurities with different polarities. |

| Preparative HPLC | >99.5% | Lower | Lower | Closely related structural analogs and trace impurities.[9] |

Diagram of the General Purification Workflow

Caption: A general workflow for the purification of AZT.

Conclusion

The synthesis and purification of 5'-azido-5'-deoxythymidine are well-established processes that are crucial for its application in antiviral research and therapy. The choice of synthetic route and purification strategy depends on the desired scale, purity requirements, and available resources. The methods outlined in this guide, from classical approaches to more modern one-pot syntheses, provide a solid foundation for any researcher or drug development professional working with this important molecule. A thorough understanding of the underlying chemical principles and meticulous execution of the experimental protocols are key to obtaining high-quality AZT for its intended purpose.

References

-

ResearchGate. (2025). Two-Step Synthesis of a 5′-Azidothymidine Building Block for the Assembly of Oligonucleotides for Triazole-Forming Ligations. Retrieved from [Link]

-

ACS Publications. (1961). Nucleosides. I. 5'-Amino-5'-deoxyuridine and 5'-Amino-5'-deoxythymidine. Retrieved from [Link]

-

Embryo Project Encyclopedia. (2020). Zidovudine or Azidothymidine (AZT). Retrieved from [Link]

-

ResearchGate. (n.d.). Scheme 1. Synthesis of AZT-Derived Scaffolds 8−21 a,b. Retrieved from [Link]

-

The Science Snail. (2019). AZT – mechanism of action and organic synthesis. Retrieved from [Link]

-

Rasayan Journal of Chemistry. (n.d.). A FACILE DETRITYLATION METHOD FOR ZIDOVUDINE, AN ANTI-RETROVIRAL DRUG. Retrieved from [Link]

-

PubMed. (1991). Synthesis and Antiretrovirus Properties of 5'-isocyano-5'-deoxythymidine, 5'-isocyano-2',5'-dideoxyuridine, 3'-azido-5'-isocyano-3',5'-dideoxythymidine, and 3'-azido-5'-isocyano-2',3',5'-trideoxyuridine. Retrieved from [Link]

- Google Patents. (n.d.). CN103864870A - Preparation method of zidovudine.

-

ACS Publications. (n.d.). Nucleotide chemistry. XX. Use of the azido group in the synthesis of 5'-terminal aminodeoxythymidine oligonucleotides. Retrieved from [Link]

-

ResearchGate. (2014). A Tractable and Efficient One-Pot Synthesis of 5'-Azido-5'-deoxyribonucleosides. Retrieved from [Link]

-

ResearchGate. (2026). Modular continuous flow synthesis of zidovudine (AZT): a two-stage integrated process enabling safe azidation and enhanced sustainability in HIV drug manufacturing. Retrieved from [Link]

-

PubMed Central (PMC). (n.d.). A Novel Anti-HIV Dextrin–Zidovudine Conjugate Improving the Pharmacokinetics of Zidovudine in Rats. Retrieved from [Link]

-

Rasayan Journal of Chemistry. (n.d.). SYNTHESIS, ISOLATION, CHARACTERISATION AND QUANTIFICATION OF PROCESS RELATED IMPURITY OF ZIDOVUDINE. Retrieved from [Link]

-

Veeprho. (n.d.). Zidovudine Impurities and Related Compound. Retrieved from [Link]

-

PubMed. (n.d.). Preparative-scale high-performance liquid chromatographic separation and purification of 3'-azido-3'-deoxythymidine-5'-phosphate. Retrieved from [Link]

-

PubMed. (2006). Quantitation of zidovudine triphosphate concentrations from human peripheral blood mononuclear cells by anion exchange solid phase extraction and liquid chromatography-tandem mass spectroscopy. Retrieved from [Link]

-

PubMed. (n.d.). Antibacterial activity and mechanism of action of 3'-azido-3'-deoxythymidine (BW A509U). Retrieved from [Link]

-

PubMed. (n.d.). Primer unblocking and rescue of DNA synthesis by azidothymidine (AZT)-resistant HIV-1 reverse transcriptase. Retrieved from [Link]

-

PubMed. (n.d.). Quantification of Zidovudine and Individual Zidovudine Phosphates in Peripheral Blood Mononuclear Cells by a Combined Isocratic High Performance Liquid Chromatography Radioimmunoassay Method. Retrieved from [Link]

-

IARC Publications. (n.d.). ZIDOVUDINE (AZT) 1. Exposure Data. Retrieved from [Link]

-

Mettler Toledo. (n.d.). Recrystallization Guide: Process, Procedure, Solvents. Retrieved from [Link]

-

IJRPC. (n.d.). METHOD DEVELOPMENT AND VALIDATION OF RP-HPLC METHOD FOR DETERMINATION OF ZIDOVUDINE. Retrieved from [Link]

-

Asian Journal of Pharmaceutical Technology and Innovation. (2015). Zidovudine: A Review of Analytical Methods. Retrieved from [Link]

-

YouTube. (2015). Recrystallization. Retrieved from [Link]

-

YouTube. (2013). The Truth About AZT - Chemistry and HIV. Retrieved from [Link]

-

NCI Visuals Online. (2001). AZT Photomicrographs: Image Details. Retrieved from [Link]

Sources

- 1. Zidovudine or Azidothymidine (AZT) | Embryo Project Encyclopedia [embryo.asu.edu]

- 2. AZT – mechanism of action and organic synthesis - The Science Snail [sciencesnail.com]

- 3. medchemexpress.com [medchemexpress.com]

- 4. Antibacterial activity and mechanism of action of 3'-azido-3'-deoxythymidine (BW A509U) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. pubs.acs.org [pubs.acs.org]

- 6. researchgate.net [researchgate.net]

- 7. mt.com [mt.com]

- 8. youtube.com [youtube.com]

- 9. Preparative-scale high-performance liquid chromatographic separation and purification of 3'-azido-3'-deoxythymidine-5'-phosphate - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. s3.eu-west-3.amazonaws.com [s3.eu-west-3.amazonaws.com]

- 11. ijrpc.com [ijrpc.com]

An In-Depth Technical Guide to the Chemical Properties and Stability of 5'-Azido-5'-deoxythymidine

For Researchers, Scientists, and Drug Development Professionals

Abstract

5'-Azido-5'-deoxythymidine (AzT), a synthetic analogue of thymidine, is a crucial intermediate in medicinal chemistry and drug discovery, particularly in the synthesis of antiviral and anticancer agents.[1][2][3] Its utility is intrinsically linked to the reactive azide moiety, which also dictates its stability and handling requirements. This guide provides a comprehensive overview of the chemical properties, stability profile, and safe handling procedures for 5'-Azido-5'-deoxythymidine. We will delve into its synthesis, reactivity, and decomposition pathways, supported by established experimental protocols and safety guidelines. The information presented herein is intended to equip researchers with the necessary knowledge to confidently and safely utilize this important molecule in their scientific endeavors.

Introduction: The Significance of 5'-Azido-5'-deoxythymidine

5'-Azido-5'-deoxythymidine, often abbreviated as AzT, is a modified nucleoside that plays a pivotal role in the development of therapeutic agents. The replacement of the 5'-hydroxyl group of thymidine with an azido group introduces a versatile chemical handle for a variety of conjugation and modification reactions, most notably the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) or "click chemistry".[4][5][6] This reaction's high efficiency and specificity have made AzT a valuable building block for synthesizing complex nucleoside analogues, oligonucleotides, and bioconjugates with potential applications in antiviral therapy, cancer research, and diagnostics.[1][3][7][8]

Understanding the chemical behavior of AzT is paramount for its effective application. The energetic nature of the azide group necessitates careful consideration of its stability under various experimental conditions to ensure both the integrity of the molecule and the safety of the researcher.[4][9][10][11] This guide will provide a detailed exploration of these critical aspects.

Chemical and Physical Properties

A foundational understanding of the physicochemical properties of 5'-Azido-5'-deoxythymidine is essential for its handling, formulation, and application.

| Property | Value | Source |

| Molecular Formula | C₁₀H₁₃N₅O₄ | [2][12] |

| Molecular Weight | 267.24 g/mol | [1][2][12] |

| CAS Number | 19316-85-9 | [2][12] |

| Appearance | White to off-white solid | |

| Melting Point | 164-166 °C | [2] |

| Solubility | Soluble in polar organic solvents such as DMF and DMSO. | |

| LogP | -0.74354 | [2] |

Structural Features:

The structure of 5'-Azido-5'-deoxythymidine consists of a thymine base linked to a deoxyribose sugar, where the 5'-hydroxyl group is substituted with an azide (-N₃) group.[12] This modification is key to its reactivity.

Synthesis and Purification

The synthesis of 5'-Azido-5'-deoxythymidine typically involves the conversion of the 5'-hydroxyl group of a protected thymidine derivative into a good leaving group, followed by nucleophilic substitution with an azide salt.

General Synthetic Route

A common and efficient method for synthesizing 5'-azido-5'-deoxyribonucleosides is a one-pot reaction.[13][14] This approach often utilizes a protected nucleoside as the starting material.

Illustrative Synthetic Workflow:

Caption: General synthetic workflow for 5'-Azido-5'-deoxythymidine.

Step-by-Step Synthesis Protocol (Illustrative Example)

This protocol is based on a commonly employed synthetic route.[2]

-

Protection of Thymidine: Start with commercially available thymidine. The 5'-hydroxyl group is typically converted to a better leaving group, such as a tosylate, by reacting thymidine with p-toluenesulfonyl chloride in pyridine.

-

Azide Substitution: The resulting 5'-O-(p-toluenesulfonyl)thymidine is then reacted with an excess of sodium azide (NaN₃) in a polar aprotic solvent like N,N-dimethylformamide (DMF).[2] The reaction is typically heated to drive the SN2 reaction to completion.[2]

-

Work-up and Purification: After the reaction is complete, the mixture is cooled and partitioned between an organic solvent and water. The organic layer is washed, dried, and concentrated under reduced pressure. The crude product is then purified, commonly by silica gel column chromatography, to yield pure 5'-azido-5'-deoxythymidine.[14]

Stability Profile: A Critical Consideration

The azide functional group, while synthetically useful, is energetically unstable and can decompose under certain conditions, potentially leading to hazardous situations.[4][9][10][11] A thorough understanding of the stability of 5'-Azido-5'-deoxythymidine is therefore crucial.

General Stability of Organic Azides

The stability of organic azides is influenced by several factors:

-

Carbon-to-Nitrogen Ratio (C/N): A higher carbon-to-nitrogen ratio generally indicates greater stability.[4][9] For 5'-Azido-5'-deoxythymidine (C₁₀H₁₃N₅O₄), the C/N ratio is 2, which suggests it can be isolated and stored with appropriate precautions.[4][10]

-

"Rule of Six": This rule suggests that having at least six carbon atoms for each energetic functional group (like an azide) provides sufficient dilution to render the compound relatively safe.[9] 5'-Azido-5'-deoxythymidine, with 10 carbons to one azide group, adheres to this guideline.

Conditions Affecting Stability

-

Heat, Shock, and Friction: Organic azides are sensitive to heat, shock, and friction, which can induce explosive decomposition.[4][9][10][11] It is imperative to avoid these conditions during handling and storage.

-

Light: Exposure to light, particularly UV radiation, can lead to the photodegradation of azido compounds.[9][10][15] Studies on 3'-azido-3'-deoxythymidine (AZT) have shown that UVB exposure can lead to the formation of a hydroxylamine derivative and induce oxidative DNA damage.[16] Similar photosensitivity should be assumed for the 5'-azido isomer.

-

pH: The stability of nucleoside analogues can be pH-dependent. While specific hydrolysis data for 5'-azido-5'-deoxythymidine is not extensively published, studies on related compounds like 5-azacytidine show significant pH-dependent hydrolysis.[17][18] It is reasonable to anticipate that strongly acidic or basic conditions could promote the degradation of 5'-Azido-5'-deoxythymidine. For instance, the hydrolysis of 5'-amino-5'-deoxythymidine diphosphate increases as the pH decreases.[19]

-

Reducing Agents: The azide group is susceptible to reduction. Thiols, such as dithiothreitol (DTT) and glutathione, can reduce azides to the corresponding amines under physiological conditions.[20][21] This reactivity should be considered when designing experiments involving reducing agents.

Safe Handling and Storage

Given the potential hazards associated with organic azides, strict adherence to safety protocols is mandatory.

Personal Protective Equipment (PPE)

-

Always wear a lab coat, safety glasses or goggles, and chemically resistant gloves when handling 5'-Azido-5'-deoxythymidine.[4][10]

-

For larger quantities or when there is a risk of explosion, a blast shield and a face shield are required.[4][10][11]

Engineering Controls

-

All manipulations of 5'-Azido-5'-deoxythymidine should be performed in a certified chemical fume hood.[4][10][11]

-

Keep the work area clear of unnecessary chemicals and equipment.[4][10]

Handling Procedures

-

Avoid Incompatible Materials:

-

Acids: Do not mix with acids, as this can form the highly toxic and explosive hydrazoic acid.[9][10][11]

-

Metals: Avoid contact with heavy metals (e.g., copper, lead, mercury) and their salts, as this can form highly shock-sensitive and explosive metal azides.[9][10][11] Do not use metal spatulas for handling.[10][15]

-

Halogenated Solvents: Avoid using halogenated solvents like dichloromethane and chloroform, as they can react to form explosive diazidomethane and triazidomethane, respectively.[10][11]

-

-

Scale: Use the smallest amount of material necessary for the experiment.[4]

-

Evaporation: Do not concentrate azide-containing solutions by rotary evaporation or distillation to dryness.[10]

Storage

-

Store 5'-Azido-5'-deoxythymidine at low temperatures, typically between 2°C and 8°C.[1] Some guidelines for organic azides recommend storage at -18°C.[9]

-

Protect from light by storing in an amber vial or a container wrapped in aluminum foil.[1][9][10][15]

-

Store away from heat, sources of ignition, and incompatible materials.[4][10][15]

-

Ensure containers are well-sealed.[1]

Analytical Methods for Characterization and Stability Assessment

Several analytical techniques are essential for confirming the identity, purity, and stability of 5'-Azido-5'-deoxythymidine.

High-Performance Liquid Chromatography (HPLC)

HPLC is a powerful tool for assessing the purity of 5'-Azido-5'-deoxythymidine and for monitoring its stability over time. A reversed-phase C18 column with a mobile phase consisting of a buffered aqueous solution and an organic modifier (e.g., acetonitrile or methanol) is commonly used.[22][23]

Illustrative HPLC Stability Study Protocol:

-

Sample Preparation: Prepare solutions of 5'-Azido-5'-deoxythymidine in the desired media (e.g., buffers of different pH, water, cell culture media).

-

Incubation: Incubate the solutions under the desired conditions (e.g., specific temperature, light exposure).

-

Sampling: At various time points, withdraw aliquots of the solutions.

-

HPLC Analysis: Analyze the aliquots by HPLC to quantify the amount of remaining 5'-Azido-5'-deoxythymidine and to detect the formation of any degradation products.

-

Data Analysis: Plot the concentration of 5'-Azido-5'-deoxythymidine versus time to determine its degradation kinetics.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR spectroscopy are indispensable for confirming the chemical structure of 5'-Azido-5'-deoxythymidine. The chemical shifts and coupling constants of the protons and carbons provide a unique fingerprint of the molecule.

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight of 5'-Azido-5'-deoxythymidine and to identify its degradation products.[16] High-resolution mass spectrometry (HRMS) can provide the exact mass, which helps in confirming the elemental composition.[14]

Reactivity and Applications

The primary utility of 5'-Azido-5'-deoxythymidine stems from the reactivity of the azide group.

Click Chemistry

The most prominent application of 5'-Azido-5'-deoxythymidine is in CuAAC reactions with terminal alkynes.[5][6][8] This reaction forms a stable triazole linkage and is widely used for:

-

Oligonucleotide Labeling and Ligation: Attaching fluorescent dyes, biotin, or other reporter molecules to oligonucleotides.[7][24]

-

Synthesis of Bioconjugates: Linking nucleosides to peptides, proteins, or other biomolecules.[5]

-

Formation of Macrocycles: Intramolecular click reactions can be used to synthesize nucleoside-based macrocycles.[8]

Click Chemistry Workflow:

Caption: A simplified workflow of a click chemistry reaction.

Reduction to 5'-Amino-5'-deoxythymidine

The azide group can be readily reduced to a primary amine. This transformation is valuable for introducing an amino group at the 5'-position, which can then be used for further functionalization. Common reducing agents include thiols like DTT or catalytic hydrogenation.[20][21]

Conclusion

5'-Azido-5'-deoxythymidine is a versatile and powerful building block in modern medicinal and bioorganic chemistry. Its successful and safe application hinges on a thorough understanding of its chemical properties, stability profile, and the inherent reactivity of the azide functional group. By adhering to the principles of safe handling, appropriate storage, and careful experimental design outlined in this guide, researchers can effectively harness the potential of this important molecule while ensuring a safe laboratory environment.

References

-

Safe Handling of Azides - University of Pittsburgh. (2013, February 1). Retrieved from [Link]

-

Information on Azide Compounds - Stanford Environmental Health & Safety. Retrieved from [Link]

-

Thymidine, 5'-azido-5'-deoxy-. PubChem. Retrieved from [Link]

-

Standard Operating Procedure Safe Handling of Azido Compounds - UNM Chemistry. (2021, February 16). Retrieved from [Link]

-

Azide Compounds - Environmental Health and Safety. Retrieved from [Link]

-

Safe Handling of Sodium Azide (SAZ) - Environment, Health & Safety. Retrieved from [Link]

-

5'-AZIDO-5'-DEOXYTHYMIDINE. LookChem. Retrieved from [Link]

-

Stability of some novel thymidine, 5-bromo-2'-deoxyuridine and 3'-azido-2' - PubMed. Retrieved from [Link]

-

A Tractable and Efficient One-Pot Synthesis of 5'-Azido-5'-deoxyribonucleosides. (2015, October 15). Retrieved from [Link]

-

Amino-5'-deoxythymidine: synthesis, specific phosphorylation by herpesvirus thymidine kinase, and stability to pH of the enzymically formed diphosphate derivative - PubMed. Retrieved from [Link]

-

A Tractable and Efficient One-Pot Synthesis of 5'-Azido-5'-deoxyribonucleosides - NIH. Retrieved from [Link]

-

Quantitative Analysis of 3'-azido-3'-deoxythymidine Incorporation Into DNA in Human Colon Tumor Cells - PubMed. Retrieved from [Link]

-

Two-Step Synthesis of a 5′-Azidothymidine Building Block for the Assembly of Oligonucleotides for Triazole-Forming Ligations - ResearchGate. (2015, August 5). Retrieved from [Link]

-

Oxidative DNA damage induced by photodegradation products of 3(')-azido-3(')-deoxythymidine - PubMed. Retrieved from [Link]

-

Modified Nucleosides, Nucleotides and Nucleic Acids via Click Azide-Alkyne Cycloaddition for Pharmacological Applications - PMC - PubMed Central. Retrieved from [Link]

-

Decomposition of 3'-azido-2',3'-dideoxythymidine 5'-monophosphate (AZTMP) prodrugs in biological media studied by on-line solid-phase extraction coupled to liquid chromatography mass spectrometry - PubMed. Retrieved from [Link]

-

A Hitchhiker's Guide to Click-Chemistry with Nucleic Acids | Chemical Reviews. (2021, January 14). Retrieved from [Link]

-

Glen Report 26.27 - Technical Brief – Use of Click Chemistry for Possible Crosslinking, Click Synthesis of a Potentially Useful azido support and New Click Product - Cyanine 7 Azide - Glen Research. Retrieved from [Link]

-

Nucleoside macrocycles formed by intramolecular click reaction: efficient cyclization of pyrimidine nucleosides decorated with 5'-azido residues and 5-octadiynyl side chains - Beilstein Journals. (2018, September 13). Retrieved from [Link]

-

5-Azacytidine hydrolysis kinetics measured by high-pressure liquid chromatography and 13C-NMR spectroscopy - PubMed. Retrieved from [Link]

-

Hydrolysis of the damaged deoxythymidine glycol nucleoside and comparison to canonical DNA - RSC Publishing. Retrieved from [Link]

-

Chemical decomposition of 5-aza-2'-deoxycytidine (Decitabine): kinetic analyses and identification of products by NMR, HPLC, and mass spectrometry - PubMed. Retrieved from [Link]

-

Determination of 3'-azido-3'-deoxythymidine, 2',3'-dideoxycytidine, 3'-fluoro-3'-deoxythymidine and 2',3'-dideoxyinosine in biological samples by high-performance liquid chromatography - PubMed. Retrieved from [Link]

-

Phosphorylation of 3'-azido-3'-deoxythymidine and selective interaction of the 5'-triphosphate with human immunodeficiency virus reverse transcriptase - PubMed. Retrieved from [Link]

-

Q1B Photostability Testing of New Active Substances and Medicinal Products. Retrieved from [Link]

-

5'-Azido-5'-deoxythymidine. Pharmaffiliates. Retrieved from [Link]

-

Thiol Reduction of 3'-azidothymidine to 3'-aminothymidine: Kinetics and Biomedical Implications - PubMed. Retrieved from [Link]

-

Thiol Reduction of 3′-Azidothymidine to 3′-Aminothymidine: Kinetics and Biomedical Implications - ResearchGate. (2015, August 5). Retrieved from [Link]

-

Stabilization of 5-azacytidine by Nucleophilic Addition of Bisulfite Ion - PubMed. Retrieved from [Link]

-

Synthesis of a photoaffinity analog of 3'-azidothymidine, 5-azido-3'-azido-2',3'-dideoxyuridine. Interactions with herpesvirus thymidine kinase and cellular enzymes - PubMed. Retrieved from [Link]

-

Photochemical Stability of 4'-azido-2'-deoxy-2'-methylcytidine Hydrochloride: Structural Elucidation of Major Degradation Products by LC-MS and NMR Analysis - PubMed. Retrieved from [Link]

-

The effects of 5R-5,6-dihydro-5-hydroxythymidine on duplex DNA stability and structure. Retrieved from [Link]

Sources

- 1. biosynth.com [biosynth.com]

- 2. lookchem.com [lookchem.com]

- 3. file.medchemexpress.com [file.medchemexpress.com]

- 4. safety.fsu.edu [safety.fsu.edu]

- 5. Modified Nucleosides, Nucleotides and Nucleic Acids via Click Azide-Alkyne Cycloaddition for Pharmacological Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 6. pubs.acs.org [pubs.acs.org]

- 7. researchgate.net [researchgate.net]

- 8. BJOC - Nucleoside macrocycles formed by intramolecular click reaction: efficient cyclization of pyrimidine nucleosides decorated with 5'-azido residues and 5-octadiynyl side chains [beilstein-journals.org]

- 9. safety.pitt.edu [safety.pitt.edu]

- 10. Information on Azide Compounds – Stanford Environmental Health & Safety [ehs.stanford.edu]

- 11. chemistry.unm.edu [chemistry.unm.edu]

- 12. Thymidine, 5'-azido-5'-deoxy- | C10H13N5O4 | CID 451456 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. A Tractable and Efficient One-Pot Synthesis of 5'-Azido-5'-deoxyribonucleosides - PMC [pmc.ncbi.nlm.nih.gov]

- 15. ehs.wisc.edu [ehs.wisc.edu]

- 16. Oxidative DNA damage induced by photodegradation products of 3(')-azido-3(')-deoxythymidine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. 5-Azacytidine hydrolysis kinetics measured by high-pressure liquid chromatography and 13C-NMR spectroscopy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. Stabilization of 5-azacytidine by nucleophilic addition of bisulfite ion - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. 5'-Amino-5'-deoxythymidine: synthesis, specific phosphorylation by herpesvirus thymidine kinase, and stability to pH of the enzymically formed diphosphate derivative - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. Thiol reduction of 3'-azidothymidine to 3'-aminothymidine: kinetics and biomedical implications - PubMed [pubmed.ncbi.nlm.nih.gov]

- 21. researchgate.net [researchgate.net]

- 22. Stability of some novel thymidine, 5-bromo-2'-deoxyuridine and 3'-azido-2'-3'-dideoxythymidine analogues - PubMed [pubmed.ncbi.nlm.nih.gov]

- 23. Determination of 3'-azido-3'-deoxythymidine, 2',3'-dideoxycytidine, 3'-fluoro-3'-deoxythymidine and 2',3'-dideoxyinosine in biological samples by high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]

- 24. glenresearch.com [glenresearch.com]

An In-depth Technical Guide to CAS Number 19316-85-9 and 1-(2-fluorophenyl)-2-(methylamino)propan-1-one

Senior Application Scientist Note: An initial analysis of the topic revealed a discrepancy between the provided CAS number and the chemical name. CAS number 19316-85-9 is assigned to 5'-Azido-5'-deoxythymidine , a nucleoside analog. The chemical name 1-(2-fluorophenyl)-2-(methylamino)propan-1-one refers to a synthetic cathinone known as 2-Fluoromethcathinone (2-FMC) . To ensure scientific accuracy and provide a comprehensive resource, this guide is structured into two distinct parts, each dedicated to one of these compounds.

Part 1: A Comprehensive Technical Guide to 5'-Azido-5'-deoxythymidine (CAS 19316-85-9)

Introduction

5'-Azido-5'-deoxythymidine is a synthetic analog of the naturally occurring nucleoside thymidine.[1] In this molecule, the hydroxyl group at the 5' position of the deoxyribose sugar is replaced by an azido (-N3) group.[2] This modification is central to its chemical reactivity and biological activity, making it a valuable tool in various biochemical and biomedical research applications. It is particularly recognized for its role as a reverse transcriptase inhibitor and as a key building block in bioorthogonal chemistry, such as copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) "click chemistry".[3][4]

Physicochemical Properties

A summary of the key physicochemical properties of 5'-Azido-5'-deoxythymidine is presented in the table below.

| Property | Value | Source |

| CAS Number | 19316-85-9 | [5] |

| Molecular Formula | C10H13N5O4 | [6] |

| Molecular Weight | 267.24 g/mol | [6] |

| IUPAC Name | 1-[(2R,4S,5R)-5-(azidomethyl)-4-hydroxyoxolan-2-yl]-5-methylpyrimidine-2,4-dione | [5] |

| Appearance | White to off-white crystalline powder | [2] |

| Solubility | Soluble in water | [2] |

| Storage | Store at 2°C - 8°C, protect from light | [6] |

Biological Activity and Applications

The primary biological significance of 5'-Azido-5'-deoxythymidine stems from its azido functional group.

1. Reverse Transcriptase Inhibition:

As a nucleoside analog, 5'-Azido-5'-deoxythymidine can be recognized by viral reverse transcriptases.[3] Upon incorporation into a growing viral DNA chain, the azido group acts as a chain terminator, preventing further elongation and thus inhibiting viral replication.[3] This mechanism of action makes it a compound of interest in the research of retroviral diseases like AIDS.[3]

2. "Click Chemistry" and Bioconjugation:

The azide moiety makes 5'-Azido-5'-deoxythymidine a prime substrate for "click chemistry," specifically the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC).[4] This highly efficient and specific reaction allows for the covalent ligation of the azido-modified nucleoside to molecules containing a terminal alkyne. This has broad applications in:

-

DNA and Oligonucleotide Labeling: Fluorescent dyes, biotin, or other reporter molecules functionalized with an alkyne can be "clicked" onto oligonucleotides synthesized with 5'-azido-5'-deoxythymidine at a specific position.[7]

-

Synthesis of Modified Nucleic Acids: It serves as a building block for creating oligonucleotides with specific functionalities for therapeutic or diagnostic purposes.[8]

This protocol provides a general guideline for labeling an alkyne-modified biomolecule with an azide, such as incorporating a fluorescent dye onto a DNA strand containing 5'-Azido-5'-deoxythymidine.

Materials:

-

5'-Azido-5'-deoxythymidine-containing oligonucleotide

-

Alkyne-functionalized reporter molecule (e.g., a fluorescent dye)

-

Copper(II) sulfate (CuSO4)

-

Tris(benzyltriazolylmethyl)amine (TBTA)

-

Sodium ascorbate

-

DMSO

-

Triethylammonium acetate (TEAA) buffer

-

Nuclease-free water

Procedure:

-

Preparation of Stock Solutions:

-

Prepare a 10 mM stock solution of the azide-containing oligonucleotide in nuclease-free water.

-

Prepare a 10 mM stock solution of the alkyne-functionalized reporter molecule in DMSO.

-

Prepare a 10 mM stock solution of CuSO4 in nuclease-free water.

-

Prepare a 50 mM stock solution of TBTA in DMSO.

-

Prepare a 100 mM stock solution of sodium ascorbate in nuclease-free water (freshly prepared).

-

-

Reaction Setup:

-

In a microcentrifuge tube, combine the following in order:

-

Azide-oligonucleotide solution

-

Alkyne-reporter molecule solution (in slight excess)

-

TEAA buffer (to a final concentration of 100 mM)

-

DMSO (to ensure solubility, up to 50% of the final volume)

-

-

Vortex the mixture gently.

-

-

Initiation of the Click Reaction:

-

Add the sodium ascorbate solution to the reaction mixture to a final concentration of 5 mM.

-

Premix the CuSO4 and TBTA solutions in a 1:5 molar ratio, then add to the reaction mixture to a final copper concentration of 1 mM.

-

Vortex the reaction mixture gently.

-

-

Incubation:

-

Incubate the reaction at room temperature for 1-4 hours, or overnight if necessary. The reaction can be shielded from light if using a light-sensitive dye.

-

-

Purification:

-

The labeled oligonucleotide can be purified from unreacted components using methods such as ethanol precipitation, size-exclusion chromatography, or HPLC.[9]

-

Synthesis of 5'-Azido-5'-deoxythymidine

A common synthetic route to 5'-Azido-5'-deoxythymidine involves the nucleophilic substitution of a leaving group at the 5' position of a protected thymidine derivative with an azide salt.[10]

Caption: A generalized workflow for the synthesis of 5'-Azido-5'-deoxythymidine.

Safety and Handling

5'-Azido-5'-deoxythymidine should be handled with care in a laboratory setting. It is advisable to wear personal protective equipment, including gloves, lab coat, and safety glasses. Avoid inhalation of dust and contact with skin and eyes. In case of contact, rinse the affected area with plenty of water.

Suppliers of 5'-Azido-5'-deoxythymidine

A list of exemplary suppliers for research-grade 5'-Azido-5'-deoxythymidine is provided below. This is not an exhaustive list and is for informational purposes only.

| Supplier | Website |

| Biosynth | |

| CymitQuimica | |

| LookChem | |

| MedChemExpress | |

| LGC Standards |

Part 2: A Comprehensive Technical Guide to 1-(2-fluorophenyl)-2-(methylamino)propan-1-one (2-Fluoromethcathinone)

Introduction

1-(2-fluorophenyl)-2-(methylamino)propan-1-one, also known as 2-Fluoromethcathinone (2-FMC), is a synthetic molecule belonging to the cathinone class of compounds.[11] It is a structural analog of methcathinone, with a fluorine atom substituted at the 2-position of the phenyl ring.[12] Synthetic cathinones are derivatives of the naturally occurring psychoactive compound found in the khat plant.[13] 2-FMC is primarily known as a psychostimulant and has been identified as a designer drug.[11] It is important to note that this compound is regulated in many jurisdictions and is intended for research and forensic applications only.[1]

Physicochemical Properties

The key physicochemical properties of 2-Fluoromethcathinone are summarized in the table below. The hydrochloride salt is a common form in which this compound is supplied.

| Property | Value | Source |

| IUPAC Name | 1-(2-fluorophenyl)-2-(methylamino)propan-1-one | [14] |

| Synonyms | 2-FMC, 2-Flephedrone | [11] |

| CAS Number (HCl salt) | 1346599-37-8 | [1] |

| Molecular Formula | C10H12FNO | [14] |

| Molecular Weight | 181.21 g/mol | [14] |

| Formulation (HCl salt) | Crystalline solid | [1] |

| Solubility (HCl salt) | Soluble in DMSO, DMF, and Ethanol | [12] |

Pharmacology and Applications

The primary application of 2-FMC is in the fields of pharmacology and forensic science as an analytical reference standard.[1]

1. Pharmacological Research:

2-FMC acts as a norepinephrine-dopamine releasing agent (NDRA).[11] It has been shown to have a half-maximal effective concentration (EC50) for dopamine release of 48.7 nM and induces 85% of norepinephrine release at a 10 µM concentration.[11] These properties make it a subject of research for understanding the structure-activity relationships of cathinone derivatives and their effects on monoamine transporters.

2. Forensic and Analytical Chemistry:

As a controlled substance in many regions, certified reference materials of 2-FMC are crucial for forensic laboratories to identify and quantify the compound in seized materials.[1]

Caption: Simplified diagram of 2-FMC's action as a releasing agent.

Synthesis of 1-(2-fluorophenyl)-2-(methylamino)propan-1-one

The synthesis of substituted cathinones like 2-FMC typically involves a multi-step process. A general approach is the Mannich reaction, which involves the aminoalkylation of a ketone.[15]

A plausible synthetic route for 2-FMC can be extrapolated from the synthesis of similar cathinone derivatives.

-

Starting Material: 2-fluoroacetophenone.

-

Bromination: α-Bromination of 2-fluoroacetophenone to yield 2-bromo-1-(2-fluorophenyl)propan-1-one.

-

Amination: Nucleophilic substitution of the bromine with methylamine to form the final product, 1-(2-fluorophenyl)-2-(methylamino)propan-1-one.

It is important to note that the synthesis of controlled substances should only be carried out by licensed and authorized personnel in appropriate facilities.

Safety and Handling

2-Fluoromethcathinone is a potentially hazardous chemical and should be handled with extreme caution.[12] It is harmful if swallowed or inhaled and causes skin and serious eye irritation.[12] It may also cause respiratory irritation, drowsiness, or dizziness.[12] Appropriate personal protective equipment, including gloves, a lab coat, and chemical safety goggles, must be worn.[12] All work should be conducted in a well-ventilated area or a fume hood.[12]

Suppliers of 1-(2-fluorophenyl)-2-(methylamino)propan-1-one (as hydrochloride salt)

Below are some suppliers that provide 2-Fluoromethcathinone hydrochloride for research and forensic purposes.

| Supplier | Website |

| Cayman Chemical | |

| Chemical Route | |

| Force Chemicals Plaza |

References

- Blough, B. E., Decker, A. M., Landavazo, A., Namjoshi, O. A., Partilla, J. S., Baumann, M. H., & Rothman, R. B. (2019). The psychoactive and stimulant properties of mephedrone and its legal highs. Neuropsychopharmacology, 44(1), 225-235.

-

PubChem. (n.d.). 2-Fluoromethcathinone. Retrieved from [Link]

- Gao, Y., Kuimelis, R. G., & McLaughlin, L. W. (1995). A new method for the synthesis of 5'-amino-5'-deoxy-oligonucleotides and their 5'-conjugation. Tetrahedron Letters, 36(52), 9499-9502.

-

Force Chemicals Plaza. (n.d.). 2-FMC, 2-Fluoromethcathinone BUY ONLINE. Retrieved from [Link]

-

PubChem. (n.d.). Thymidine, 5'-azido-5'-deoxy-. Retrieved from [Link]

- Peterson, T. V., Streamland, T. U. B., & Awad, A. M. (2014). A Tractable and Efficient One-Pot Synthesis of 5'-Azido-5'-deoxyribonucleosides. Molecules, 19(2), 2434–2444.

- Mungall, W. S., Greene, G. L., Heavner, G. A., & Letsinger, R. L. (1975). Nucleotide chemistry. XX. Use of the azido group in the synthesis of 5'-terminal aminodeoxythymidine oligonucleotides. The Journal of Organic Chemistry, 40(11), 1659–1662.

- Amblard, F., Cho, J. H., & Schinazi, R. F. (2009). A Hitchhiker's Guide to Click-Chemistry with Nucleic Acids. Chemical Reviews, 109(9), 4207–4220.

- Peterson, T. V., Streamland, T. U. B., & Awad, A. M. (2014). A Tractable and Efficient One-Pot Synthesis of 5'-Azido-5'-deoxyribonucleosides. Molecules, 19(2), 2434–2444.

-

Interchim. (n.d.). Azide conjugates - for Click chemistry. Retrieved from [Link]

-

LookChem. (n.d.). Cas 90869-66-2,1-(2-chlorophenyl)-2-(methylamino)propan-1-one hydrochloride. Retrieved from [Link]

- Wang, C., Li, C., & Wu, X. F. (2017). Metal-free Synthesis of β-Aminoketones by Reductive Hydroamination of Ynones. Organic & Biomolecular Chemistry, 15(40), 8569-8572.

- Liu, D., Gao, W., Wang, C., & Zhang, X. (2005). Practical Synthesis of Enantiopure γ-Amino Alcohols via Rh-Catalyzed Asymmetric Hydrogenation of β-Secondary Amino Ketones.

- Siczek, M., Wachelko, O., Zuba, D., & Kuczak, M. (2019). Crystal Structures and Spectroscopic Characterization of Four Synthetic Cathinones: 1-(4-Chlorophenyl)-2-(Dimethylamino)Propan-1-One (N-Methyl-Clephedrone, 4-CDC), 1-(1,3-Benzodioxol-5-yl)-2-(Tert-Butylamino)Propan-1-One (tBuONE, Tertylone, MDPT), 1-(4-Fluorophenyl)-2-(Pyrrolidin-1-yl)Hexan-1-One (4F-PHP) and 2-(Ethylamino)-1-(3-Methylphenyl)

-

Pharmaffiliates. (n.d.). 3-(N-Methylamino)-1-(2-thienyl)-1-propanone Hydrochloride. Retrieved from [Link]

- Google Patents. (n.d.). EP0924194B1 - Processes for producing optically active 2-amino-1-phenylethanol derivatives.

Sources

- 1. caymanchem.com [caymanchem.com]

- 2. 2-fmc: effects, dosage, benefit and where to buy | buy 2-fmc [dutchcitysale.net]

- 3. Click Chemistry Design and Protocols [genelink.com]

- 4. pubs.acs.org [pubs.acs.org]

- 5. 1-(2-Fluorophenyl)-1-(methylamino)propan-2-one | C10H12FNO | CID 116955926 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. biosynth.com [biosynth.com]

- 7. lumiprobe.com [lumiprobe.com]

- 8. researchgate.net [researchgate.net]

- 9. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]

- 10. A Tractable and Efficient One-Pot Synthesis of 5'-Azido-5'-deoxyribonucleosides - PMC [pmc.ncbi.nlm.nih.gov]

- 11. 2-Fluoromethcathinone - Wikipedia [en.wikipedia.org]

- 12. chemicalroute.com [chemicalroute.com]

- 13. researchgate.net [researchgate.net]

- 14. 2-Fluoromethcathinone | C10H12FNO | CID 71316821 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 15. application.wiley-vch.de [application.wiley-vch.de]

Structure and molecular weight of 5'-azido-5'-deoxythymidine.

An In-depth Technical Guide to 5'-Azido-5'-deoxythymidine: Structure, Properties, and Applications

Authored by a Senior Application Scientist

This guide provides a comprehensive technical overview of 5'-azido-5'-deoxythymidine, a pivotal synthetic analogue of thymidine. Designed for researchers, scientists, and professionals in drug development, this document delves into the molecule's core structural and chemical properties, outlines a robust synthetic methodology, and explores its mechanisms of action and diverse applications in modern biochemical research.

Introduction and Significance

5'-Azido-5'-deoxythymidine is a modified nucleoside where the hydroxyl group at the 5' position of the deoxyribose sugar is replaced by an azido (-N₃) group. This seemingly minor alteration imparts significant chemical functionality, making it a valuable tool in various biochemical and therapeutic contexts. Unlike its well-known cousin, 3'-azido-3'-deoxythymidine (AZT or Zidovudine), which is a cornerstone of antiretroviral therapy, the 5'-azido variant offers distinct utilities. Its primary significance lies in its role as a precursor for synthesizing modified oligonucleotides and as a probe in studying enzymatic processes. The terminal azide group is particularly amenable to bioorthogonal "click" chemistry reactions, allowing for the efficient labeling and conjugation of DNA strands.

Molecular Structure and Physicochemical Properties

The foundational characteristics of 5'-azido-5'-deoxythymidine are summarized below. Understanding these properties is crucial for its application in experimental design, from ensuring solubility in appropriate solvents to calculating molar concentrations for reactions.

Table 1: Core Properties of 5'-Azido-5'-deoxythymidine

| Property | Value | Source(s) |

| Molecular Formula | C₁₀H₁₃N₅O₄ | [1][2][3] |

| Molecular Weight | 267.24 g/mol | [1][2][4] |

| CAS Number | 19316-85-9 | [1][3][5] |

| IUPAC Name | 1-[(2R,4S,5R)-5-(azidomethyl)-4-hydroxyoxolan-2-yl]-5-methylpyrimidine-2,4-dione | [6] |

| SMILES | CC1=CN(C(=O)NC1=O)[C@H]2CCN=[N+]=[N-]">C@@HO | [1] |

| Melting Point | 164-166 °C | [3] |

| Appearance | Solid | N/A |

Visualization of Chemical Structure

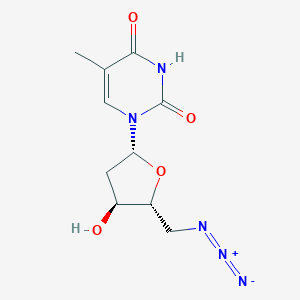

The following diagram illustrates the two-dimensional chemical structure of 5'-azido-5'-deoxythymidine, highlighting the key functional groups: the thymine base, the deoxyribose sugar, and the characteristic 5'-azido group.

Caption: 2D structure of 5'-azido-5'-deoxythymidine.

Experimental Protocol: One-Pot Synthesis

The synthesis of 5'-azido-5'-deoxythymidine can be efficiently achieved from its parent nucleoside, thymidine. The following protocol is adapted from methodologies developed for the synthesis of 5'-azidoribonucleosides, which provides a tractable and efficient one-pot approach.[7]

Objective: To convert the 5'-hydroxyl group of thymidine to a 5'-azido group.

Materials:

-

Thymidine

-

Anhydrous N,N-Dimethylformamide (DMF)

-

Triphenylphosphine (PPh₃)

-

Carbon tetrabromide (CBr₄)

-

Sodium azide (NaN₃)

-

Reaction vessel, magnetic stirrer, heating mantle

-

Nitrogen or Argon gas supply

-

Silica gel for column chromatography

-

Appropriate solvent system for chromatography (e.g., Dichloromethane/Methanol)

Step-by-Step Methodology:

-

Reaction Setup: In a clean, dry reaction vessel under an inert atmosphere (N₂ or Ar), dissolve thymidine in anhydrous DMF.

-

Rationale: Anhydrous conditions are critical to prevent side reactions involving water. DMF is an excellent polar aprotic solvent that effectively dissolves the reactants.

-

-

Activation of the 5'-Hydroxyl Group: To the stirred solution, add triphenylphosphine (PPh₃, ~1.5 equivalents) and carbon tetrabromide (CBr₄, ~1.8 equivalents). Stir the mixture at room temperature for 5-10 minutes.

-

Rationale: This is an Appel-type reaction. PPh₃ and CBr₄ react to form a phosphonium salt intermediate ([Ph₃PBr]⁺Br⁻). This species then reacts with the primary 5'-hydroxyl group of thymidine, converting it into a good leaving group (an oxyphosphonium salt), priming it for nucleophilic substitution.

-

-

Nucleophilic Substitution: Add an excess of sodium azide (NaN₃, ~4.5 equivalents) to the reaction mixture.

-

Rationale: The azide ion (N₃⁻) acts as the nucleophile, attacking the activated 5'-carbon and displacing the oxyphosphonium group via an Sₙ2 mechanism. A large excess of NaN₃ is used to drive the reaction to completion.

-

-

Reaction Progression: Heat the mixture to approximately 90 °C and monitor the reaction progress using Thin Layer Chromatography (TLC).

-

Rationale: Heating provides the necessary activation energy for the Sₙ2 reaction to proceed at a reasonable rate.

-

-

Work-up and Purification: Once the reaction is complete (as indicated by the consumption of the starting material on TLC), cool the mixture to room temperature. Quench the reaction by adding a small amount of water. Extract the product using an appropriate organic solvent. The crude product is then purified by silica gel column chromatography.

-

Rationale: The work-up removes DMF and excess reagents. Column chromatography separates the desired 5'-azido-5'-deoxythymidine from unreacted starting material and reaction byproducts (such as triphenylphosphine oxide).

-

Synthesis Workflow Diagram

Caption: Workflow for the one-pot synthesis of 5'-azido-5'-deoxythymidine.

Mechanism of Action and Biological Relevance

5'-Azido-5'-deoxythymidine is a synthetic analogue of the natural nucleoside thymidine.[1] Its biological activity stems from its ability to be recognized and processed by cellular enzymes, particularly those involved in DNA synthesis.

Inhibition of DNA Synthesis and Chain Termination

The primary mechanism of action for many nucleoside analogues is the inhibition of DNA synthesis.[2][5] While not as potent as its 3'-azido counterpart, 5'-azido-5'-deoxythymidine can also interfere with this fundamental process.

-

Enzymatic Recognition: The molecule can be recognized by nucleoside kinases, although often with lower affinity than the natural substrate.

-

Incorporation into DNA: If phosphorylated to its triphosphate form, it can be incorporated into a growing DNA strand by DNA polymerases or viral reverse transcriptases.[2]

-

Chain Termination: The presence of the bulky and chemically distinct azido group at the 5' position, where the phosphate linkage to the next nucleotide would normally form, can disrupt the normal function of the polymerase and may lead to the termination of DNA chain elongation.[2][5]

This inhibitory action makes it a compound of interest in the research of retroviral infections like AIDS.[2][5] Furthermore, it has been identified as a potential inhibitor of Mycobacterium tuberculosis thymidylate kinase (TMPKmt), an enzyme essential for the DNA synthesis of the tuberculosis pathogen.[8]

Mechanism of Action Diagram

Caption: Inhibition of DNA synthesis by 5'-azido-5'-deoxythymidine.

Applications in Research and Drug Development

The unique chemical properties of 5'-azido-5'-deoxythymidine have established its role in several key areas of biomedical research.

-

Click Chemistry and Bioconjugation: The terminal azide is a perfect handle for copper(I)-catalyzed alkyne-azide cycloaddition (CuAAC), a premier "click" chemistry reaction. This allows for the straightforward synthesis of oligonucleotides with a 5'-azide modification.[9] These modified DNA strands can then be easily conjugated to a wide array of molecules, including fluorescent dyes, peptides, or drugs, for diagnostic and therapeutic applications.

-

Antiviral and Antibacterial Research: As a nucleoside analogue, it serves as a research tool and a lead compound for developing inhibitors of viral replication, particularly for retroviruses.[2][5] Its activity against Mycobacterium tuberculosis also opens avenues for developing new anti-tuberculosis agents.[8][10]

-

Reference Standard: In the pharmaceutical industry, fully characterized batches of 5'-azido-5'-deoxythymidine are used as analytical reference standards for method development, validation, and quality control during the synthesis and formulation stages of related drug products.[6]

Conclusion

5'-Azido-5'-deoxythymidine is a versatile and valuable molecule in the toolkit of chemists and biochemists. Its straightforward synthesis, unique chemical reactivity via the azide group, and its ability to interact with fundamental biological pathways make it an indispensable compound for oligonucleotide modification, drug discovery, and mechanistic studies of DNA synthesis. This guide provides the foundational knowledge for researchers to confidently incorporate this powerful reagent into their experimental designs.

References

-

5-Azido-5-deoxy Thymidine - CAS - 19316-85-9 . Axios Research. [Link]

-

Nucleosides. I. 5'-Amino-5'-deoxyuridine and 5'-amino-5'-deoxythymidine . ACS Publications. [Link]

-

5'-AZIDO-5'-DEOXYTHYMIDINE . LookChem. [Link]

-

Two-Step Synthesis of a 5′-Azidothymidine Building Block for the Assembly of Oligonucleotides for Triazole-Forming Ligations . ResearchGate. [Link]

-

Thymidine, 5'-azido-5'-deoxy- | C10H13N5O4 | CID 451456 . PubChem. [Link]

-

AZT – mechanism of action and organic synthesis . The Science Snail. [Link]

-

Antibacterial activity and mechanism of action of 3'-azido-3'-deoxythymidine (BW A509U) . PubMed. [Link]

-

Nucleotide chemistry. XX. Use of the azido group in the synthesis of 5'-terminal aminodeoxythymidine oligonucleotides . ACS Publications. [Link]

-

What is the mechanism of action of Zidovudine (azidothymidine, AZT) in relation to DNA replication, RNA transcription, and RNA replication? . Dr.Oracle. [Link]

-

A Tractable and Efficient One-Pot Synthesis of 5'-Azido-5'-deoxyribonucleosides . NIH National Library of Medicine. [Link]

Sources

- 1. biosynth.com [biosynth.com]

- 2. medchemexpress.com [medchemexpress.com]

- 3. 5'-AZIDO-5'-DEOXYTHYMIDINE|lookchem [lookchem.com]

- 4. Thymidine, 5'-azido-5'-deoxy- | C10H13N5O4 | CID 451456 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. file.medchemexpress.com [file.medchemexpress.com]

- 6. 5-Azido-5-deoxy Thymidine - CAS - 19316-85-9 | Axios Research [axios-research.com]

- 7. A Tractable and Efficient One-Pot Synthesis of 5'-Azido-5'-deoxyribonucleosides - PMC [pmc.ncbi.nlm.nih.gov]

- 8. echemi.com [echemi.com]

- 9. researchgate.net [researchgate.net]

- 10. clearsynth.com [clearsynth.com]

A Senior Application Scientist's Guide to 5'-Azido-5'-deoxythymidine for Advanced DNA Labeling

This guide provides an in-depth technical overview of 5'-azido-5'-deoxythymidine (AzT), a crucial thymidine analog for the precise labeling and analysis of newly synthesized DNA. Tailored for researchers, scientists, and professionals in drug development, this document delves into the core principles, practical applications, and detailed methodologies underpinning the use of AzT in modern molecular biology. We will explore its mechanism of action, the nuances of its application in experimental systems, and the bioorthogonal chemistries that enable its detection, providing a comprehensive resource for leveraging AzT in your research endeavors.

The Principle of Nucleoside Analog-Based DNA Labeling

Understanding cellular proliferation is fundamental to numerous biological disciplines, from cancer research to developmental biology. A common method to assess this is by monitoring DNA synthesis. This is often achieved by introducing a modified nucleoside that is incorporated into the DNA of replicating cells. 5'-azido-5'-deoxythymidine is a synthetic analog of thymidine, a natural building block of DNA.[1]

Once introduced to a cellular system, AzT is processed by the cell's own machinery. It is phosphorylated by cellular kinases to its triphosphate form.[2] This triphosphate derivative is the active form that can be utilized by DNA polymerases during DNA replication. The key feature of AzT is the replacement of the 5'-hydroxyl group of deoxythymidine with an azide group. This modification allows AzT to be incorporated into the growing DNA strand, where the azide group then serves as a chemical "handle" for subsequent detection.[3]

This method of metabolic labeling allows for the specific identification of cells that have undergone DNA synthesis during the period of AzT exposure. The incorporated azide group is bioorthogonal, meaning it does not interfere with native cellular processes and can be specifically targeted for detection.[4][5]

The Bioorthogonal Reporter: Click Chemistry

The azide group incorporated into the DNA via AzT is detected using a highly efficient and specific set of reactions known as "click chemistry".[4] This approach allows for the covalent attachment of a reporter molecule, such as a fluorophore or a biotin tag, to the azide-modified DNA. Two primary forms of click chemistry are employed for this purpose:

-

Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC): This is a robust and widely used reaction that forms a stable triazole linkage between an azide and a terminal alkyne.[6][7][] The reaction is catalyzed by copper(I) ions, which are typically generated in situ from a copper(II) salt and a reducing agent like sodium ascorbate.[9] While highly efficient, the cytotoxicity of the copper catalyst can be a concern in living systems.[10][11] The use of copper-chelating ligands can help mitigate this issue.[6]

-

Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC): To circumvent the need for a cytotoxic copper catalyst, SPAAC utilizes a strained cyclooctyne that reacts spontaneously with an azide.[10][11][] This reaction is highly bioorthogonal and can be performed in living cells with minimal perturbation.[13] The reaction kinetics of SPAAC are generally slower than CuAAC, which may be a consideration for certain applications.

The choice between CuAAC and SPAAC depends on the specific experimental requirements, with CuAAC often favored for its rapid kinetics in fixed samples and SPAAC being the preferred method for live-cell imaging.

AzT in Practice: A Comparative Perspective

While AzT is a powerful tool, it's important to consider its characteristics in the context of other commonly used thymidine analogs, most notably 5-ethynyl-2'-deoxyuridine (EdU).

| Feature | 5'-azido-5'-deoxythymidine (AzT) | 5-ethynyl-2'-deoxyuridine (EdU) |

| Functional Group | Azide (-N3) | Terminal Alkyne (-C≡CH) |

| Detection Chemistry | Click reaction with an alkyne-modified reporter | Click reaction with an azide-modified reporter |

| Primary Detection Method | CuAAC or SPAAC | CuAAC or SPAAC |

| Reported Cytotoxicity | Can exhibit cytotoxicity, particularly at higher concentrations and with prolonged exposure.[14] | Generally considered less cytotoxic than some other analogs, making it suitable for longer-term studies.[15][16] |

| Cell Cycle Perturbation | May induce cell cycle arrest at higher concentrations.[15] | Minimal perturbation of the cell cycle at standard working concentrations.[15] |